

Technical Guide: Physicochemical Properties of Phenylacetic Acid Derivatives

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Compound of Interest

Compound Name:	3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1304659

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an overview of the available data regarding the melting point of **3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid** and related compounds. It also outlines a detailed experimental protocol for melting point determination, a critical parameter for compound characterization and purity assessment.

Introduction

3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid is a halogenated aromatic carboxylic acid. Compounds within this chemical class are of interest in medicinal chemistry and materials science due to the influence of halogen and trifluoromethyl substituents on their physicochemical and biological properties. The trifluoromethyl group, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions, making it a valuable moiety in drug design.^[1] Accurate determination of physical properties, such as the melting point, is a fundamental step in the synthesis and characterization of new chemical entities.

Physicochemical Data: Melting Point

A specific, experimentally determined melting point for **3-Chloro-2-fluoro-5-(trifluoromethyl)phenylacetic acid** is not readily available in the public domain. However, the melting points of several structurally similar phenylacetic acid derivatives have been reported.

This data, summarized in the table below, can provide an estimated range and context for the melting point of the title compound.

Compound Name	CAS Number	Melting Point (°C)
2-Chloro-5-(trifluoromethyl)phenylacetic acid	22893-39-6	108.0 - 117.0[2]
3,5-Bis(trifluoromethyl)phenylacetic acid	85068-33-3	121 - 123
2,4,5-Trifluorophenylacetic acid	209995-38-0	121 - 125[3]

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[4][5] For pure compounds, this transition occurs over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.[6]

Experimental Protocol: Melting Point Determination

The following is a generalized protocol for determining the melting point of a solid organic compound using a modern digital melting point apparatus, such as a Mel-Temp or similar device.

Materials:

- Solid organic compound sample
- Capillary tubes (sealed at one end)
- Mortar and pestle (optional, for grinding crystals)
- Digital melting point apparatus
- Spatula

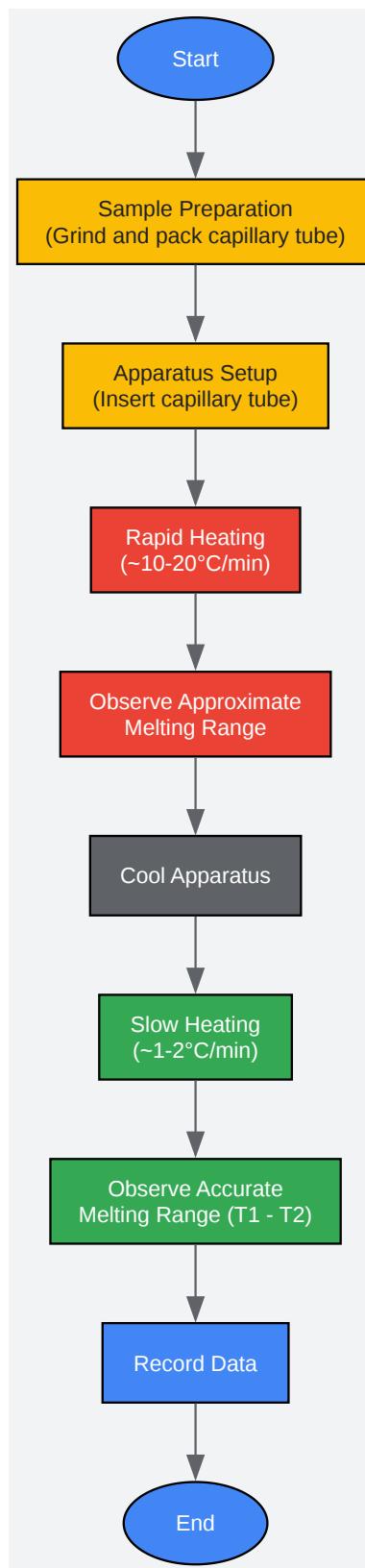
Procedure:

- **Sample Preparation:**
 - Ensure the compound is a dry, crystalline solid. If necessary, grind the crystals into a fine powder using a mortar and pestle to ensure uniform packing.
 - Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.
 - Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[4][7]
- **Apparatus Setup:**
 - Turn on the melting point apparatus and allow it to stabilize.
 - Insert the capillary tube containing the sample into the designated slot in the heating block.
- **Approximate Melting Point Determination (Rapid Heating):**
 - If the approximate melting point is unknown, perform a rapid determination by setting a high heating rate (e.g., 10-20 °C per minute).[6]
 - Observe the sample through the viewing lens and note the temperature at which it begins to melt and the temperature at which it is completely liquid. This will provide an approximate melting range.
 - Allow the apparatus to cool sufficiently before proceeding to the next step.
- **Accurate Melting Point Determination (Slow Heating):**
 - Prepare a new capillary tube with a fresh sample. Never re-melt a sample, as decomposition may have occurred.[4]

- Set the starting temperature of the apparatus to about 15-20 °C below the approximate melting point observed in the rapid run.[6]
 - Set a slow heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[6]
 - Carefully observe the sample as the temperature approaches the expected melting point.
 - Record the temperature at which the first drop of liquid appears (T1).
 - Continue heating and record the temperature at which the last solid crystal melts (T2).
 - The melting point is reported as the range T1 - T2.
- Data Recording and Analysis:
 - Record the observed melting point range. For a pure compound, this range should be narrow (typically 0.5-1.5 °C). A broad melting range often indicates the presence of impurities.
 - If required for calibration or identification, a mixed melting point experiment can be performed.[6] This involves mixing the unknown sample with a known standard and observing the melting point of the mixture.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound.



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Caption: Workflow for determining the melting point of an organic compound.

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